molecular formula C24H24N4O4S B11405257 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11405257
M. Wt: 464.5 g/mol
InChI Key: PSKKBVUXFHCYPF-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a benzofuran ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Antidiabetic Activity

Research indicates that compounds similar to 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide exhibit significant antidiabetic properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are crucial in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .

Case Study : A study synthesized various sulfonamide derivatives and evaluated their enzyme inhibitory potential. The results showed promising antidiabetic activity, suggesting that structural modifications could enhance efficacy against T2DM .

Anticancer Properties

The compound's structural components suggest potential anticancer applications. Research into similar benzofuran derivatives has demonstrated their ability to act as inhibitors of cancer cell proliferation.

Case Study : A recent study focused on the synthesis of new compounds with triazine and sulfonamide structures that exhibited significant anticancer activity. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The exact pathways involved would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide apart is its unique combination of a benzofuran ring and a pyrimidine ring, which may confer distinct biological activities and chemical properties.

Biological Activity

The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a synthetic organic molecule that has garnered attention in pharmacological studies due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described by the following IUPAC name:

  • This compound

This compound features a complex arrangement of functional groups that contribute to its biological properties.

Research indicates that this compound may exhibit various biological activities, including:

  • Inhibition of Protein Interactions : The compound has been shown to inhibit the interaction between annexin A2 and S100A10 proteins, which is crucial in several cellular processes including apoptosis and inflammation .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. For example, similar compounds have been reported to activate extrinsic and intrinsic apoptotic pathways in HeLa cells .
  • Melatonin Receptor Agonism : Related benzofuran compounds have demonstrated activity as melatonin receptor agonists, which could imply potential neuroprotective effects .

Pharmacological Studies

A comprehensive analysis of the pharmacological properties reveals the following findings:

Study Findings
Study 1Inhibition of annexin A2-S100A10 complex formation was confirmed through co-immunoprecipitation assays, demonstrating the compound's ability to disrupt protein interactions critical for cellular signaling .
Study 2Compounds with similar structures exhibited significant anticancer activity through apoptosis induction in various cancer cell lines .
Study 3The melatonin receptor agonist activity suggests potential therapeutic applications in sleep disorders and neurodegenerative diseases .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Case Study on Cancer Cell Lines : A study investigated the effects of related compounds on various cancer cell lines, revealing a dose-dependent increase in apoptosis markers when treated with analogs of the compound. This supports its potential use in cancer therapy.
  • Neuroprotective Effects : Research into related benzofuran derivatives indicated neuroprotective effects through melatonin receptor activation, suggesting that this compound could be beneficial for conditions like Alzheimer's disease.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C24H24N4O4S/c1-14-9-15(2)23-18(13-32-21(23)10-14)12-22(29)27-19-5-7-20(8-6-19)33(30,31)28-24-25-16(3)11-17(4)26-24/h5-11,13H,12H2,1-4H3,(H,27,29)(H,25,26,28)

InChI Key

PSKKBVUXFHCYPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C

Origin of Product

United States

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